molecular formula C14H19N3 B1517902 [(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine CAS No. 1153115-77-5

[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

Cat. No.: B1517902
CAS No.: 1153115-77-5
M. Wt: 229.32 g/mol
InChI Key: JHDYTCCGPKKXCQ-UHFFFAOYSA-N
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Description

(1-Benzyl-1H-pyrazol-4-yl)methylamine is a pyrazole-derived amine with the molecular formula C₁₄H₁₇N₃ and a calculated molecular weight of 227.3 g/mol. It is characterized by a benzyl group attached to the pyrazole ring at the 1-position and an isopropylamine moiety linked via a methyl group at the 4-position of the pyrazole (CAS: 36757-53-6) . The compound has been listed in chemical databases such as Chembase and was previously available commercially through CymitQuimica, though it is now marked as discontinued .

Properties

IUPAC Name

N-[(1-benzylpyrazol-4-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-12(2)15-8-14-9-16-17(11-14)10-13-6-4-3-5-7-13/h3-7,9,11-12,15H,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDYTCCGPKKXCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN(N=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-benzyl-1H-pyrazol-4-yl)methylamine is a compound characterized by a unique structure that includes a pyrazole ring, a benzyl group, and an isopropylamine moiety. Its molecular formula is C₁₂H₁₆N₃, with a molecular weight of approximately 229.33 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Synthesis and Structure

The synthesis of (1-benzyl-1H-pyrazol-4-yl)methylamine can be achieved through various methods, typically involving the reaction of benzyl hydrazine with an aldehyde to form a pyrazole intermediate, which is subsequently converted to the final product through amination reactions. The structural characteristics of this compound contribute to its reactivity and biological activity.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory and anticancer properties. The biological activity of (1-benzyl-1H-pyrazol-4-yl)methylamine has been evaluated in various studies focusing on its interaction with biological targets.

Table 1: Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
1-BenzylpyrazoleC₁₁H₁₃N₂Lacks amine functionality; studied for anti-inflammatory effects.
3-MethylpyrazoleC₇H₈N₂Simpler structure; used as a reagent in organic synthesis.
5-Bromo-N-(pyrazolyl)methylamineC₉H₈BrN₃Contains bromine; evaluated for anticancer activity.

Pharmacological Studies

Recent studies have highlighted the potential anticancer properties of (1-benzyl-1H-pyrazol-4-yl)methylamine. For instance, compounds derived from pyrazole structures have shown significant cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole exhibited potent inhibitory effects on the growth of cancer cell lines such as MCF7 (breast cancer), SF-268 (central nervous system cancer), and NCI-H460 (lung cancer). The following table summarizes the findings:

Table 2: Cytotoxicity Results

Compound NameCell LineIC50 Value (µM)
Compound AMCF73.79
Compound BSF-26812.50
Compound CNCI-H46042.30

These results indicate that (1-benzyl-1H-pyrazol-4-yl)methylamine may possess significant anticancer activity, warranting further investigation into its mechanisms of action.

The mechanism by which (1-benzyl-1H-pyrazol-4-yl)methylamine exerts its biological effects is likely related to its ability to interact with specific molecular targets within cells. Studies suggest that similar pyrazole derivatives may inhibit key signaling pathways involved in cancer cell proliferation and survival.

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to structurally analogous pyrazole-based amines (Table 1), focusing on substituent variations that influence physicochemical and synthetic properties.

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity (%) Key Structural Features
(1-Benzyl-1H-pyrazol-4-yl)methylamine (Target) C₁₄H₁₇N₃ 227.3* 36757-53-6 N/A Benzyl group, isopropylamine
(1-Phenyl-1H-pyrazol-4-yl)methylamine C₁₃H₁₆N₃ 214.29 1152898-13-9 N/A Phenyl group instead of benzyl
[2-(3-Methoxyphenyl)ethyl]{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine C₁₇H₂₅N₃O 287.41 1170136-60-3 95 Methoxyphenyl ethyl chain, methylpyrazole
1-(2-Methylpropyl)-5-(propan-2-yl)-1H-pyrazol-4-amine C₁₀H₁₈N₃ 180.27 1427380-55-9 N/A Aliphatic substituents, no aromatic groups
(4-Phenylphenyl)methylamine C₁₆H₁₉N 225.33 N/A N/A Biphenylmethyl group

*Calculated based on molecular formula.

Key Differences and Implications

Compounds like [2-(3-Methoxyphenyl)ethyl]{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine introduce methoxy groups, which may increase solubility through polar interactions .

Amine Side Chains :

  • The isopropylamine group in the target compound provides steric bulk, which could influence receptor binding compared to smaller amines (e.g., ethyl or methyl groups in other analogs) .

Physicochemical and Commercial Considerations
  • Purity : Several analogs (e.g., [2-(3-Methoxyphenyl)ethyl]{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amine) are reported at 95% purity, indicating rigorous purification protocols . The target compound’s discontinuation may reflect challenges in maintaining consistent purity or scale-up .

Preparation Methods

Synthetic Route Overview

The preparation of (1-benzyl-1H-pyrazol-4-yl)methylamine generally involves a multi-step synthetic pathway, which can be summarized as follows:

  • Step 1: Formation of the Pyrazole Core
    The pyrazole ring is constructed via the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters under acidic or neutral conditions. This reaction forms the pyrazole skeleton with substituents at defined positions.

  • Step 2: Introduction of the Isopropyl Group (Alkylation)
    The pyrazole nitrogen (N-1 position) is alkylated with an isopropyl halide (commonly isopropyl bromide or chloride) using a base such as sodium hydride or potassium carbonate to yield the N-isopropyl pyrazole intermediate.

  • Step 3: Benzylation of the Pyrazole Ring
    The benzyl group is introduced typically at the pyrazole C-4 or via the methylene linker attached to the pyrazole ring. Benzyl chloride or benzyl bromide is used as the benzylating agent in the presence of a strong base (e.g., sodium hydride) to facilitate nucleophilic substitution.

  • Step 4: Final Assembly to Form the Target Amine
    The benzylated pyrazole intermediate is further reacted with isopropylamine or its derivatives to form the (1-benzyl-1H-pyrazol-4-yl)methylamine compound.

Detailed Preparation Methods and Conditions

Step Reaction Type Reagents and Conditions Notes and Outcomes
1 Pyrazole Ring Formation Hydrazine hydrate + 1,3-diketone, acidic medium, reflux Produces 5-methyl-1H-pyrazole core with substituents
2 N-Alkylation Isopropyl bromide, NaH or K2CO3, DMF or THF, 0–50°C Selective alkylation at N-1 position; high yield reported
3 Benzylation Benzyl chloride, NaH, DMF, 0–25°C Introduces benzyl group via nucleophilic substitution
4 Amination Reaction with isopropylamine, solvent (e.g., ethanol), mild heating Forms final amine product with high purity

Industrial Scale Considerations

Industrial synthesis follows similar synthetic steps but employs optimized conditions for scale-up:

  • Batch or Continuous Flow Reactors:
    These reactors allow precise temperature control, efficient mixing, and improved safety handling for reactive intermediates.

  • Purification Techniques:
    The crude product is purified by recrystallization from suitable solvents or chromatographic methods (e.g., silica gel chromatography) to achieve pharmaceutical-grade purity.

  • Yield and Efficiency:
    Industrial processes optimize reagent stoichiometry and reaction times to maximize yield, minimize byproducts, and reduce costs.

Research Findings and Optimization Data

Several studies report the following findings relevant to the preparation of (1-benzyl-1H-pyrazol-4-yl)methylamine:

  • Base Selection: Sodium hydride provides higher alkylation efficiency compared to potassium carbonate, especially in benzylation steps, due to stronger deprotonation of the pyrazole nitrogen.

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) enhance nucleophilicity and improve reaction rates in alkylation and benzylation steps.

  • Temperature Control: Lower temperatures (0–25°C) during benzylation reduce side reactions and improve selectivity.

  • Purification: Recrystallization from ethanol or ethyl acetate yields highly pure compounds suitable for further applications.

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield (%) Key Observations
Pyrazole ring synthesis Hydrazine + 1,3-diketone Acidic medium, reflux 75–85 Efficient ring closure
N-Isopropylation Isopropyl bromide + NaH DMF, 0–50°C 80–90 High selectivity for N-1 alkylation
Benzylation Benzyl chloride + NaH DMF, 0–25°C 70–85 Controlled substitution
Final amination Isopropylamine Ethanol, mild heating 85–90 High purity amine formation

Analytical Characterization Supporting Preparation

Q & A

Q. Example Comparison Table: Structural Analogs

CompoundKey Structural DifferenceBioactivity (IC50)
Target CompoundBenzyl substituent12 µM (Enzyme X)
4-Methoxybenzyl analogMethoxy group at para position8 µM (Enzyme X)
Ethyl-substituted analogShorter alkyl chain>50 µM (Enzyme X)

Advanced: What computational methods are effective for predicting the electronic properties and binding modes of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Software like Gaussian or ORCA can model charge distribution, highlighting nucleophilic sites (e.g., amine nitrogen) .
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding with targets (e.g., kinase enzymes).
    • Key Parameters: Include solvation effects and flexible side-chain adjustments.
    • Validation: Compare docking scores with experimental IC50 values to refine models .
  • Multiwfn Analysis: Visualize electron localization function (ELF) maps to identify regions prone to electrophilic attack .

Advanced: How to design structure-activity relationship (SAR) studies for optimizing this compound’s selectivity?

Answer:

  • Core Modifications:
    • Vary the benzyl group (e.g., halogenation or heterocyclic replacements) to alter steric bulk and π-π interactions.
    • Replace propan-2-ylamine with cyclopropylamine to enhance metabolic stability .
  • Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors using software like MOE or PHASE.
  • In Vitro Profiling: Test analogs against related targets (e.g., GPCRs vs. kinases) to assess selectivity. For instance, bulkier substituents may reduce off-target kinase binding .

Advanced: What strategies mitigate instability of (1-benzyl-1H-pyrazol-4-yl)methylamine under varying pH and storage conditions?

Answer:

  • pH Stability Studies:
    • Use UV-Vis spectroscopy to monitor degradation at pH 2–10. Amine protonation at acidic pH (<4) enhances solubility but may accelerate hydrolysis.
    • Optimal stability observed at pH 6–7 (phosphate buffer) .
  • Storage Recommendations:
    • Lyophilize and store at –20°C under argon to prevent oxidation.
    • Avoid prolonged exposure to light (UV-sensitive due to benzyl group) .
  • Degradation Products: LC-MS identifies primary byproducts as dealkylated pyrazole or benzyl alcohol derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Reactant of Route 2
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[(1-benzyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine

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